molecular formula C8H5IN2O2 B094332 6-iodo-1H-quinazoline-2,4-dione CAS No. 16353-27-8

6-iodo-1H-quinazoline-2,4-dione

Cat. No.: B094332
CAS No.: 16353-27-8
M. Wt: 288.04 g/mol
InChI Key: NBSMJLABFCDYFQ-UHFFFAOYSA-N
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Description

6-Iodo-1H-quinazoline-2,4-dione is a heterocyclic compound that belongs to the quinazoline family. Quinazolines are known for their broad spectrum of biological activities, including antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, and antioxidant properties . The compound this compound is characterized by the presence of an iodine atom at the 6th position and two carbonyl groups at the 2nd and 4th positions of the quinazoline ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-iodo-1H-quinazoline-2,4-dione can be achieved through various methods. One common approach involves the reaction of 2-aminobenzonitrile with iodine in the presence of a suitable catalyst. The reaction typically proceeds under mild conditions, such as room temperature, and yields the desired product with high purity . Another method involves the cyclization of 2-iodoaniline with phosgene, followed by hydrolysis to obtain the final compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of continuous flow reactors is also explored to enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

6-Iodo-1H-quinazoline-2,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include iodine, phosgene, and various catalysts such as palladium or copper. Reaction conditions typically involve mild temperatures and atmospheric pressure to ensure the stability of the compound .

Major Products Formed

The major products formed from these reactions include substituted quinazoline derivatives, oxidized or reduced quinazoline-2,4-diones, and complex heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 6-iodo-1H-quinazoline-2,4-dione include:

Uniqueness

The presence of the iodine atom at the 6th position in this compound imparts unique chemical and biological properties to the compound. This substitution enhances its reactivity and allows for the formation of a diverse range of derivatives with potential therapeutic applications .

Properties

IUPAC Name

6-iodo-1H-quinazoline-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5IN2O2/c9-4-1-2-6-5(3-4)7(12)11-8(13)10-6/h1-3H,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBSMJLABFCDYFQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1I)C(=O)NC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5IN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70464155
Record name 6-iodo-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16353-27-8
Record name 6-iodo-1H-quinazoline-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70464155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Prepared according to general method B from 2-amino-5-iodobenzoic acid (5.0 g) and urea (11.4 g). Yield: 5.34 g (98%) of a solid. 1H-NMR (DMSO-δ6) δ (ppm) 8.04 (d, J=2.0 Hz, 1H), 7.77 (dd, J=2.1 Hz, J=8.6 Hz, 1H), 6.90 (d, J=8.6 Hz, 1H).
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
11.4 g
Type
reactant
Reaction Step Two
[Compound]
Name
solid
Quantity
5.34 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-amino-5-iodobenzoic acid (3.5 g) and urea (1.56 g) in NMP (15 ml) was heated at 160° C. for 6 hours then cooled. Water (200 ml) was added and the resultant precipitate was collected, washed with water and dried to give the title compound (3.35 g) as a solid. MS (CI+): 289 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

To a mixture of 25.36 g of 2-amino-5-iodobenzoic acid in 250 ml of water and 90 mL of THF was added 7.40 g of glacial acetic acid and stirred at room temperature. Then was added 7.82 g of potassium cyanate in water dropwise. Left to overnight. Added another 5.47 g of potassium cyanate. Stirred overnight. A total of 160 g of NaOH pellets were added portionwise, keeping the mixture cool in ice-water bath. The mixture was stirred at room temperature overnight. The mixture was cooled in a refrigerator and the precipitate filtered through a sintered glass funnel. The precipitate was then dissolved in water and acidified with 4N HCl. The precipitate was collected by filtration. The solid was dried in a vacuum oven to yield 25.44 g of the title compound.
Quantity
25.36 g
Type
reactant
Reaction Step One
Name
Quantity
250 mL
Type
solvent
Reaction Step One
Name
Quantity
90 mL
Type
solvent
Reaction Step One
Quantity
7.4 g
Type
reactant
Reaction Step Two
Name
potassium cyanate
Quantity
7.82 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Name
potassium cyanate
Quantity
5.47 g
Type
reactant
Reaction Step Four
Name
Quantity
160 g
Type
reactant
Reaction Step Five
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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